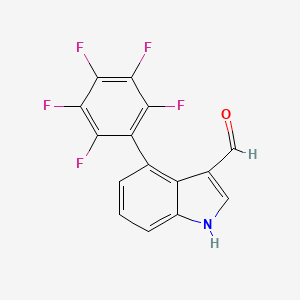
4-(Perfluorophenyl)-1H-indole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Perfluorophenyl)-1H-indole-3-carbaldehyde is a synthetic organic compound characterized by the presence of a perfluorophenyl group attached to an indole ring, which is further functionalized with a carbaldehyde group at the 3-position. This compound is of significant interest due to its unique chemical properties imparted by the perfluorophenyl group, which enhances its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Perfluorophenyl)-1H-indole-3-carbaldehyde typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Perfluorophenyl Group: The perfluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a perfluorophenyl halide reacts with the indole derivative.
Formylation: The final step involves the formylation of the indole ring at the 3-position, which can be achieved using the Vilsmeier-Haack reaction, where the indole reacts with a formylating agent like DMF and POCl3.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The perfluorophenyl group can undergo nucleophilic aromatic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 4-(Perfluorophenyl)-1H-indole-3-carboxylic acid.
Reduction: 4-(Perfluorophenyl)-1H-indole-3-methanol.
Substitution: Various substituted perfluorophenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Perfluorophenyl)-1H-indole-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Serves as a fluorescent probe for studying biological processes due to its unique optical properties.
Medicine: Investigated for its potential use in drug discovery and development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the production of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 4-(Perfluorophenyl)-1H-indole-3-carbaldehyde is largely dependent on its chemical structure. The perfluorophenyl group imparts unique electronic properties, influencing the compound’s reactivity and interaction with molecular targets. In biological systems, it may interact with proteins or nucleic acids, altering their function and leading to various biological effects.
Comparación Con Compuestos Similares
- 4-(Perfluorophenyl)-1H-indole-2-carbaldehyde
- 4-(Perfluorophenyl)-1H-indole-3-carboxylic acid
- 4-(Perfluorophenyl)-1H-indole-3-methanol
Comparison: 4-(Perfluorophenyl)-1H-indole-3-carbaldehyde is unique due to the position of the carbaldehyde group, which significantly influences its reactivity and applications. Compared to its analogs, it offers distinct advantages in terms of stability and versatility in chemical reactions.
Propiedades
Fórmula molecular |
C15H6F5NO |
|---|---|
Peso molecular |
311.21 g/mol |
Nombre IUPAC |
4-(2,3,4,5,6-pentafluorophenyl)-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C15H6F5NO/c16-11-10(12(17)14(19)15(20)13(11)18)7-2-1-3-8-9(7)6(5-22)4-21-8/h1-5,21H |
Clave InChI |
WCFDWHJUORQVLY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)NC=C2C=O)C3=C(C(=C(C(=C3F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



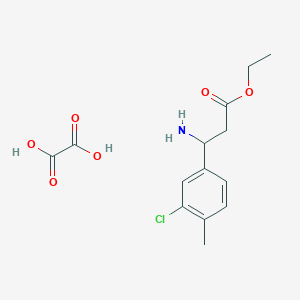
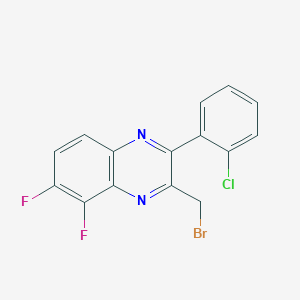
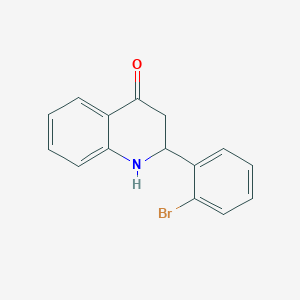

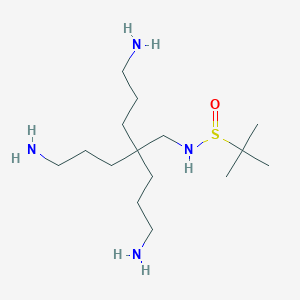
![2-[3-(3-Methylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13090078.png)
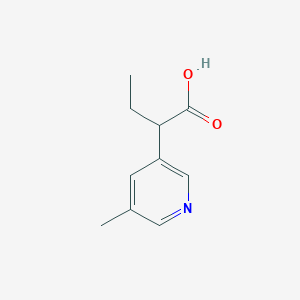
![Ethyl 7-Boc-2-chloro-5,6,7,8-tetrahydropyrido-[4,3-d]pyrimidine-4-carboxylate](/img/structure/B13090087.png)
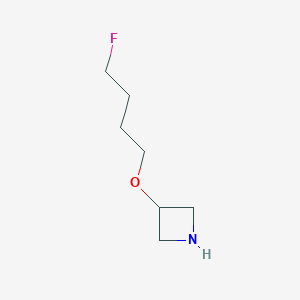
![Ethyl 5-(P-tolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B13090100.png)
![3-bromo-5-ethyl-6-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B13090108.png)
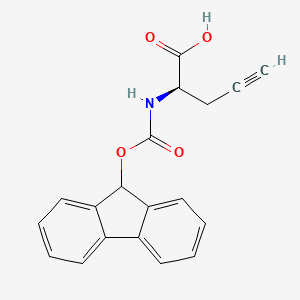
![2-(2-Methoxy-[1,1'-biphenyl]-3-yl)-1-phenylethanol](/img/structure/B13090119.png)
